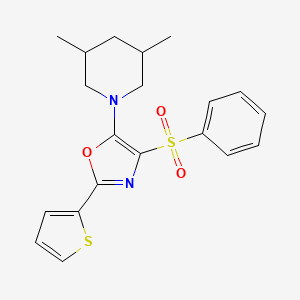

5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

CAS No.: 627833-33-4

Cat. No.: VC6402876

Molecular Formula: C20H22N2O3S2

Molecular Weight: 402.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627833-33-4 |

|---|---|

| Molecular Formula | C20H22N2O3S2 |

| Molecular Weight | 402.53 |

| IUPAC Name | 4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole |

| Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-11-15(2)13-22(12-14)20-19(21-18(25-20)17-9-6-10-26-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |

| Standard InChI Key | OJRSOJFRMINXAG-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C |

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole . Alternative synonyms include:

-

5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole

-

627833-87-8 (CAS Registry Number)

Molecular Architecture

The molecular formula is C₂₁H₂₄N₂O₃S₂, with a molar mass of 416.6 g/mol . Key structural components include:

-

Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

-

Thiophen-2-yl group: A sulfur-containing heterocycle attached at the 2-position of the oxazole.

-

Phenylsulfonyl (tosyl) group: A sulfone-functionalized benzene ring at the 4-position.

-

3,5-Dimethylpiperidinyl substituent: A six-membered amine ring with methyl groups at the 3- and 5-positions, providing steric and electronic modulation .

The 3D conformation, as depicted in PubChem’s interactive model, highlights a planar oxazole-thiophene system with the piperidine ring adopting a chair conformation .

Physicochemical Properties

Computed Descriptors

-

LogP (partition coefficient): Estimated at 3.28 (consensus), indicating moderate lipophilicity suitable for membrane permeability .

-

Topological Polar Surface Area (TPSA): 85.33 Ų, suggesting moderate solubility in polar solvents .

-

Hydrogen Bonding: One donor and four acceptors, influencing interactions with biological targets .

Solubility and Stability

-

Aqueous solubility: 0.0184 mg/mL (ESOL) at 25°C, classifying it as moderately soluble .

-

Thermal stability: Data are unavailable, but the sulfonyl group typically enhances thermal stability compared to non-sulfonated analogs.

Research Applications

Medicinal Chemistry

-

Target identification: Potential kinase or protease inhibition due to sulfonyl-thiophene interactions.

-

Structure-activity relationship (SAR) studies: Modifying the piperidine’s methyl groups could optimize bioavailability.

Material Science

-

Luminescent materials: Thiophene-oxazole systems are explored for organic LEDs (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume